molecular formula C30H45N9O5 B1606346 Dalda CAS No. 68425-36-5

Dalda

Cat. No.: B1606346
CAS No.: 68425-36-5
M. Wt: 611.7 g/mol
InChI Key: UEVAHGMTRWGMTB-JBXUNAHCSA-N
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Description

Hydrogenated peanut oil: is a modified form of peanut oil that has undergone a chemical process known as hydrogenation. This process involves the addition of hydrogen atoms to the oil, converting unsaturated fatty acids into saturated ones. The primary purpose of hydrogenation is to increase the oil’s melting point, making it solid at room temperature. This modification enhances the oil’s stability and shelf life, making it a valuable ingredient in various food products, cosmetics, and industrial applications .

Mechanism of Action

Target of Action

Hydrogenated peanut oil is primarily used in food and cosmetic industries . In food products like peanut butter, it acts as a stabilizer to prevent oil separation during storage . In cosmetics, it serves as an emollient, emulsifier, skincare product, and viscosity regulator .

Mode of Action

Hydrogenation raises the melting point of peanut oil, making it solid at room temperature. This prevents the oil from separating from the peanut solids, which is why peanut butter with hydrogenated oil doesn’t need to be refrigerated . In cosmetics, it changes the interfacial tension of liquids such as water and oil so that they can be mixed together .

Biochemical Pathways

The biochemical pathways affected by hydrogenated peanut oil are primarily related to its extraction and use. The extraction of peanut proteins and oil bodies is facilitated by the degradation of the peanut cell wall in aqueous enzymatic extraction . In terms of use, the oil acts as a stabilizer in food products and as an emollient and emulsifier in cosmetic formulations .

Pharmacokinetics

Its adme properties would be influenced by its hydrogenation, which makes it solid at room temperature and prevents it from separating from other components in a mixture .

Result of Action

The primary result of the action of hydrogenated peanut oil is the stabilization of mixtures, such as preventing oil separation in peanut butter . In cosmetics, it makes the skin supple and smooth, and increases or regulates the viscosity of the product .

Action Environment

The action of hydrogenated peanut oil can be influenced by environmental factors. For example, the temperature can affect the state of the oil, with hydrogenation raising its melting point so that it is solid at room temperature . This is particularly important in food products like peanut butter, where the oil needs to remain mixed with the peanut solids during storage .

Biochemical Analysis

Biochemical Properties

“Peanut oil, hydrogenated” is rich in nutrients such as essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it can influence the activity of lipase, an enzyme responsible for the breakdown of fats .

Cellular Effects

“Peanut oil, hydrogenated” can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the fatty acids in the oil can be incorporated into cell membranes, affecting their fluidity and function .

Molecular Mechanism

At the molecular level, “Peanut oil, hydrogenated” exerts its effects through binding interactions with biomolecules and changes in gene expression. The fatty acids in the oil can bind to and activate certain receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Peanut oil, hydrogenated” can change over time. The oil is stable and does not degrade easily, making it suitable for long-term studies. Its long-term effects on cellular function are still being investigated .

Dosage Effects in Animal Models

The effects of “Peanut oil, hydrogenated” can vary with different dosages in animal models. While low to moderate doses can have beneficial effects, such as improving lipid profiles, high doses may lead to adverse effects, such as weight gain and increased risk of cardiovascular disease .

Metabolic Pathways

“Peanut oil, hydrogenated” is involved in various metabolic pathways. The fatty acids in the oil can be metabolized to produce energy, and they can also be incorporated into other molecules, such as phospholipids and cholesterol .

Transport and Distribution

“Peanut oil, hydrogenated” is transported and distributed within cells and tissues through various mechanisms. The fatty acids in the oil can bind to albumin, a protein in the blood, which helps transport them to different tissues .

Subcellular Localization

The components of “Peanut oil, hydrogenated” can be found in various subcellular compartments. For example, the fatty acids in the oil can be incorporated into the phospholipids of cell membranes, affecting their properties and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrogenation of peanut oil involves the addition of hydrogen gas to the oil in the presence of a catalyst, typically nickel. The process can be carried out under different conditions depending on the desired level of hydrogenation. For partial hydrogenation, the reaction is conducted at lower temperatures and pressures, while complete hydrogenation requires higher temperatures and pressures .

Industrial Production Methods: In industrial settings, hydrogenation is performed in large reactors where peanut oil is mixed with a nickel catalyst. Hydrogen gas is then introduced, and the mixture is heated to around 120-180°C under a pressure of 2-10 atm. The reaction is monitored to achieve the desired level of hydrogenation, after which the catalyst is removed, and the hydrogenated oil is filtered and purified .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrogen gas: The primary reagent used in the hydrogenation process.

    Nickel catalyst: Commonly used to facilitate the hydrogenation reaction.

    Temperature and Pressure: Typically, 120-180°C and 2-10 atm.

Major Products:

Comparison with Similar Compounds

Uniqueness: Hydrogenated peanut oil is unique due to its specific fatty acid composition, which includes a higher proportion of oleic acid compared to other vegetable oils. This composition gives it distinct properties, such as a higher melting point and better oxidative stability .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVAHGMTRWGMTB-JBXUNAHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045851
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68425-36-5, 118476-85-0
Record name Hydrogenated peanut oil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peanut oil, hydrogenated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peanut oil, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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